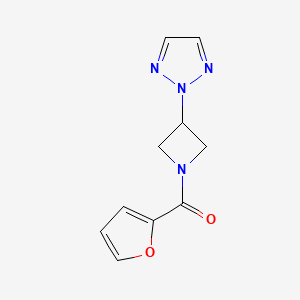

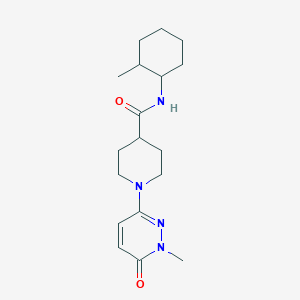

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(furan-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

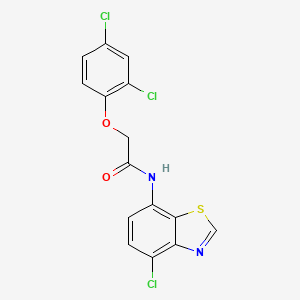

“(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(furan-2-yl)methanone” is a complex organic compound that contains a triazole ring, an azetidine ring, and a furan ring . The triazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The azetidine ring is a four-membered heterocyclic ring containing three carbon atoms and one nitrogen atom . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom.

Synthesis Analysis

The synthesis of similar compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are thoroughly characterized using different spectral techniques .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The triazole ring is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, given the presence of multiple reactive sites in its structure. The triazole ring, in particular, is known for its stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Catalysis and Rearrangements : Furan-2-yl(phenyl)methanol derivatives have been shown to undergo smooth aza-Piancatelli rearrangement in the presence of catalysts like In(OTf)3, yielding oxazine and thiazine derivatives with high selectivity and good yields. This process is notable for its low catalyst loading and fast reaction times (Reddy et al., 2012).

Cycloaddition Reactions : A study on tris(triazolyl)methanol-Cu(I) complexes highlighted their role as highly active catalysts for Huisgen 1,3-dipolar cycloadditions, demonstrating compatibility with free amino groups and efficiency under neat conditions or in water (Ozcubukcu et al., 2009).

Synthesis of Heterocyclic Compounds : The synthesis of various pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines featuring naphtofuran moieties has been achieved, showcasing the potential for producing complex heterocyclic systems with furan derivatives (Abdelhamid et al., 2012).

Enzymatic Synthesis for Antibiotics : The chemicoenzymatic synthesis of monobactams using cis-3-benzyloxycarbonyl-amino-4-(2-hydroxyethyl)-2-azetidinone as a key intermediate was explored, leading to compounds with strong activity against various gram-negative bacteria. This method emphasized the synthesis of monobactam analogues with potential antibiotic properties (Yamashita Haruo et al., 1988).

Photochemical Reactions : The study of photochemical reactions involving furan and 1,3,4-oxadiazoles revealed novel pathways for producing cycloadducts and acylfurans, highlighting the versatility of furan derivatives in synthesizing complex heterocyclic structures (Tsuge et al., 1973).

Mécanisme D'action

Target of Action

Similar compounds containing azetidine and furan moieties have been reported to exhibit a variety of biological activities .

Mode of Action

It’s known that the compound is synthesized through a dbu-catalysed horner–wadsworth–emmons reaction, followed by aza-michael addition with nh-heterocycles .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of various peptides , suggesting potential involvement in peptide-related biochemical pathways.

Result of Action

Similar compounds have been reported to exhibit a variety of biological activities , suggesting potential therapeutic applications.

Propriétés

IUPAC Name |

furan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c15-10(9-2-1-5-16-9)13-6-8(7-13)14-11-3-4-12-14/h1-5,8H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBDWIGAADELTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CO2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-{[(4-ethylphenyl)amino]methyl}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B2929291.png)

![4-acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2929292.png)

![Bis[(p-aminophenyl)ethyl(2-hydroxyethyl)ammonium]sulfate](/img/structure/B2929299.png)

![N-(2,8-Dioxaspiro[4.5]decan-3-ylmethyl)prop-2-enamide](/img/structure/B2929301.png)

![ethyl 4-[({3-[(2-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2929311.png)